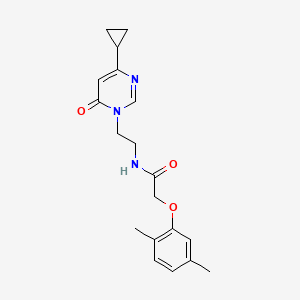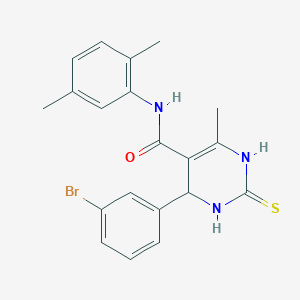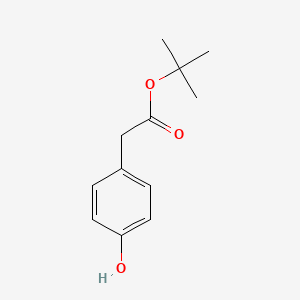
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound with unique structural features that contribute to its wide range of potential applications in various scientific fields. It is a member of the pyrimidinyl acetamide family, known for their diverse biological activities and industrial significance.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Pyrimidine Formation: The synthesis begins with the preparation of the 4-cyclopropyl-6-oxopyrimidinyl moiety. This typically involves cyclization reactions, where precursors like cyclopropylamines react with carbonyl-containing intermediates under controlled temperature and pH conditions.
Linking the Ethyl Chain: The next step is the introduction of the ethyl bridge. This is achieved through alkylation reactions where the pyrimidinyl unit is bonded to an ethyl halide in the presence of a strong base such as potassium carbonate.
Phenoxyacetamide Synthesis: The final step involves the formation of the 2-(2,5-dimethylphenoxy)acetamide unit. This is done by reacting 2,5-dimethylphenol with chloroacetic acid under reflux conditions, followed by condensation with the pyrimidinyl ethyl derivative.
Industrial Production Methods: Industrial synthesis may employ catalytic processes to improve yield and reduce reaction times. Advanced techniques such as continuous flow chemistry and green chemistry principles are often applied to optimize the production process.
化学反应分析
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides and reduction to yield alcohols or amines.
Substitution Reactions: The aromatic phenoxy group can participate in electrophilic and nucleophilic substitution reactions, providing diverse functional derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as hydroxide or alkoxide ions are employed.
Major Products:
Oxidized Derivatives: Various carbonyl and carboxyl derivatives.
Reduced Derivatives: Alcohols and amines.
Substitution Products: Halogenated and alkylated phenoxy derivatives.
科学研究应用
Chemistry:
Used as a building block for more complex organic molecules.
Functions as a ligand in coordination chemistry.
Biology:
Acts as a potential bioactive molecule in pharmaceutical research.
Exhibits inhibitory activity against certain enzymes and receptors.
Medicine:
Explored for its therapeutic potential in the treatment of diseases like cancer and inflammation.
Studied for its pharmacokinetics and pharmacodynamics properties.
Industry:
Utilized in the synthesis of agrochemicals.
Applied in the development of novel materials with specific properties.
作用机制
The compound interacts with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Its pyrimidine core allows for hydrogen bonding and π-π stacking interactions, critical for binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of metabolic enzymes.
Receptors: Binding to receptor sites to modulate signal transduction pathways.
相似化合物的比较
4-cyclopropyl-6-oxopyrimidin-2-yl derivatives.
2,5-dimethylphenoxyacetamides.
Other pyrimidinyl acetamides with varying substitutions.
属性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-3-4-14(2)17(9-13)25-11-18(23)20-7-8-22-12-21-16(10-19(22)24)15-5-6-15/h3-4,9-10,12,15H,5-8,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSADZJIURCYWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B2937775.png)

![methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2937778.png)
![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937784.png)
![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2937786.png)
![N-cyclopentyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2937787.png)
![8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2937788.png)

![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)
